molecular formula C5H11NO B1582161 N-tert-Butylformamide CAS No. 2425-74-3

N-tert-Butylformamide

Cat. No.: B1582161
CAS No.: 2425-74-3
M. Wt: 101.15 g/mol
InChI Key: SDLAKRCBYGZJRW-UHFFFAOYSA-N
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Description

N-tert-Butylformamide, also known as N-(1,1-dimethylethyl)formamide, is an organic compound with the molecular formula C5H11NO. It is a formamide derivative where the formyl group is bonded to a tert-butyl group. This compound is known for its unique structural properties, which allow it to form nanostructures due to the segregation of molecules into polar and non-polar domains .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butylformamide can be synthesized through various methods. One common method involves the reaction of isobutylene with hydrogen cyanide in the presence of aqueous sulfuric acid. This reaction yields this compound in high purity and yield . Another method involves the reaction of tert-butyl benzoate with nitriles, catalyzed by zinc perchlorate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C .

Industrial Production Methods

Industrial production of this compound typically employs the Ritter reaction, where tert-butanol reacts with nitriles in the presence of acids. This method is favored for its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butylformamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acids are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include tert-butyl amides, tert-butyl amines, and substituted formamides .

Mechanism of Action

N-tert-Butylformamide exerts its effects through its ability to form nanostructures by segregating into polar and non-polar domains. This property is analogous to amphiphile self-assembly, which is crucial in various applications, including drug delivery and material science .

Comparison with Similar Compounds

Similar Compounds

  • N-Butylformamide
  • N,N-Diphenylformamide
  • Formanilide
  • N-Cyclohexylformamide
  • N-Isopropylformamide
  • N,N-Diethylformamide
  • N-Methylbenzamide
  • N-Methylformanilide
  • N-Methylformamide
  • N-Methylacetamide

Uniqueness

N-tert-Butylformamide is unique due to its ability to form nanostructures, which is not commonly observed in other formamide derivatives. This property makes it particularly valuable in the study of molecular self-assembly and its applications in various fields .

Properties

IUPAC Name

N-tert-butylformamide
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InChI

InChI=1S/C5H11NO/c1-5(2,3)6-4-7/h4H,1-3H3,(H,6,7)
Source PubChem
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InChI Key

SDLAKRCBYGZJRW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC=O
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Molecular Formula

C5H11NO
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DSSTOX Substance ID

DTXSID2062408
Record name Formamide, N-(1,1-dimethylethyl)-
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Molecular Weight

101.15 g/mol
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Physical Description

mp = 16 deg C; [ChemIDplus] Colorless liquid; [HSDB] Colorless liquid; mp = 14-17 deg C; [Alfa Aesar MSDS]
Record name N-t-Butylformamide
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Solubility

Sol in water and common hydrocarbon solvents.
Record name N-T-BUTYLFORMAMIDE
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Vapor Pressure

0.27 [mmHg], 0.27 mm Hg @ 25 °C
Record name N-t-Butylformamide
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Color/Form

Colorless liquid

CAS No.

2425-74-3
Record name N-(1,1-Dimethylethyl)formamide
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Record name N-(1,1-dimethylethyl)formamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of N-tert-Butylformamide?

A1: this compound (TBF) is an organic compound with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol [, ]. Its structure can be represented by the following InChI keys:

  • TBF: SDLAKRCBYGZJRW-UHFFFAOYSA-N []
  • Formamide (for comparison): ZHNUHDYFZUAESO-UHFFFAOYSA-N []

Q2: Can you describe the solubility and forms in which this compound is available?

A2: this compound is miscible with water and most common organic solvents, making it a versatile solvent in various chemical reactions []. It is commercially available with a purity of 98% [].

Q3: How is this compound synthesized?

A3: A common method for preparing this compound involves the reaction of tert-Butylamine with ethyl formate [].

Q4: What are the applications of this compound in organic synthesis?

A4: this compound is primarily used in organic synthesis for the amidation of alkenes and heterocycles []. Additionally, it serves as a precursor for the synthesis of secondary amines [].

Q5: Are there any studies on the interaction of this compound with specific molecules?

A5: Yes, research has explored this compound's interactions with other molecules. For instance, studies have investigated its NH...π hydrogen bonding interactions with aromatic donors using infrared spectroscopy []. Furthermore, the molecular structure of this compound hydrate complexes has been investigated [].

Q6: What is the role of this compound in the context of CO2 capture?

A6: A study assessing CO2 solubility in various solvents at 298.15 K included this compound []. While it was not the strongest solvent for CO2 on a mass basis, this research provides insights into its potential in CO2 capture applications [].

Q7: Has the coordination chemistry of this compound been explored?

A7: Yes, the crystal structure of Tris(this compound)dichlorodioxouranium(VI) has been determined, revealing a pentagonal bipyramidal geometry around the uranium atom [, ]. This research sheds light on the coordination behavior of this compound with metal centers.

Q8: Are there any known alternative compounds to this compound for its various applications?

A8: While the provided research doesn't explicitly compare this compound with alternatives, the study on CO2 solubility [] evaluates several other solvents, offering potential substitutes depending on the specific application.

Q9: Are there any safety concerns regarding the handling of this compound?

A9: Although specific safety data for this compound isn't detailed in the provided abstracts, its precursor, tert-Butyl isocyanide, is noted as flammable and highly toxic []. As a precaution, handling this compound likely requires standard laboratory safety procedures and appropriate personal protective equipment.

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